
4-Nitro-1,2-dihydro-5-acenaphthylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1,2-dihydro-5-acenaphthylenol is a chemical compound with the molecular formula C12H9NO3. It is a yellow crystalline powder that is used in scientific research for its unique properties. This compound has been the subject of numerous studies due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 4-Nitro-1,2-dihydro-5-acenaphthylenol is not fully understood. However, studies have shown that it inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is necessary for the elimination of abnormal cells in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-Nitro-1,2-dihydro-5-acenaphthylenol exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit DNA synthesis and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Nitro-1,2-dihydro-5-acenaphthylenol is its broad-spectrum antimicrobial activity. This makes it a useful compound for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-Nitro-1,2-dihydro-5-acenaphthylenol. One area of research is the development of new antibacterial and antifungal agents based on this compound. Another area of research is the study of its potential anticancer activity and the development of new cancer therapies. Additionally, the synthesis and characterization of new derivatives of 4-Nitro-1,2-dihydro-5-acenaphthylenol may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-Nitro-1,2-dihydro-5-acenaphthylenol involves the condensation of 2-nitrobenzaldehyde and cyclopentadiene in the presence of a catalyst. This reaction yields the intermediate product 4-nitro-1,2-dihydro-5-acenaphthene, which can be further oxidized to produce the final product, 4-Nitro-1,2-dihydro-5-acenaphthylenol.
Applications De Recherche Scientifique
4-Nitro-1,2-dihydro-5-acenaphthylenol has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and material science. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C12H9NO3 |
|---|---|
Poids moléculaire |
215.2 g/mol |
Nom IUPAC |
4-nitro-1,2-dihydroacenaphthylen-5-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)13(15)16/h1-3,6,14H,4-5H2 |
Clé InChI |
SMFCLZNIYUHNNM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C3=C2C1=CC=C3)O)[N+](=O)[O-] |
SMILES canonique |
C1CC2=CC(=C(C3=CC=CC1=C23)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



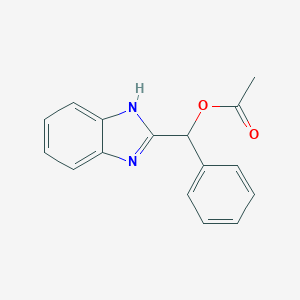
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
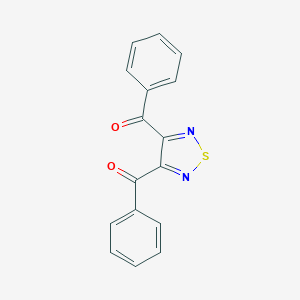
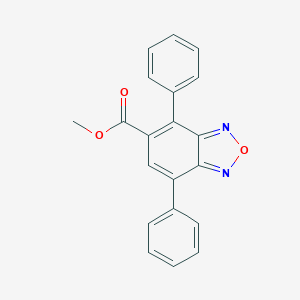
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)

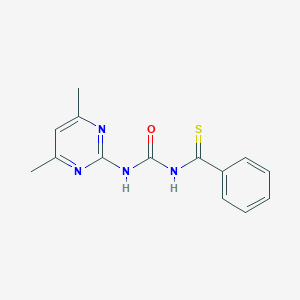
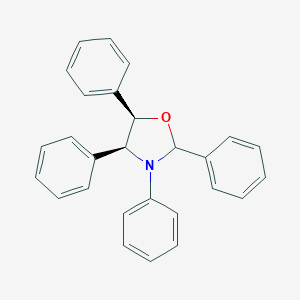

![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)